Cdk9-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

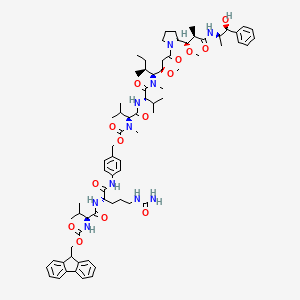

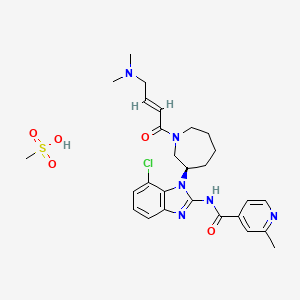

Cdk9-IN-1 is a novel and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), which is used for the treatment of HIV infection . It has an IC50 of 39 nM for CDK9/CycT1 .

Physical And Chemical Properties Analysis

The chemical formula of Cdk9-IN-1 is C22H23F2N5O2S, with an exact mass of 459.15 and a molecular weight of 459.516 .

Scientific Research Applications

Epigenetically Silenced Genes in Cancer

CDK9 plays a crucial role in maintaining gene silencing at heterochromatic loci. Inhibition of CDK9 can reactivate epigenetically silenced genes in cancer, leading to the restoration of tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes. This finding suggests the potential of CDK9 inhibitors like Cdk9-IN-1 in epigenetic therapy for cancer (Zhang et al., 2018).

Hematologic Cancer Treatment

A highly selective and potent CDK9 inhibitor, AZD4573, has demonstrated significant activity against hematologic cancers. It induces rapid apoptosis and cell death across various hematologic cancer models, primarily through MCL-1 depletion (Cidado et al., 2019).

Overview of CDK9 Inhibitors for Cancer Therapy

The development of selective CDK9 inhibitors, their selectivity profile, and efficacy in vitro and in vivo have been a focus of research. CDK9 mediated transcriptional regulation of antiapoptotic proteins is critical for the survival of transformed cells, highlighting the potential of inhibitors like Cdk9-IN-1 in cancer treatment (Sonawane et al., 2016).

CDK9 in Prostate Cancer

Targeting CDK9 can effectively restrict the hyperactivity of the androgen receptor and the expression of anti-apoptotic proteins, both major causes of prostate cancer development and progression. CDK9 inhibitors offer a new therapeutic opportunity, especially in patients with advanced disease (Rahaman et al., 2016).

Metabolic Switch in Prostate Cancer

CDK9 inhibition induces a metabolic switch in prostate cancer cells, making them dependent on fatty acid oxidation. This suggests a potential therapeutic strategy of targeting metabolic pathways in conjunction with CDK9 inhibition (Itkonen et al., 2019).

CDK9 in Ovarian Cancer

CDK9 has been identified as a novel prognostic biomarker and therapeutic target in ovarian cancer. Its high expression significantly correlates with poor patient prognosis, and inhibition of CDK9 suppresses ovarian cancer cell growth (Wang et al., 2019).

Mechanism of Action

Cdk9-IN-1 acts by inhibiting CDK9, a key regulator of transcription . This inhibition leads to a decrease in the levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein, inducing rapid apoptosis in cancer cells .

Safety and Hazards

Future Directions

CDK9 inhibitors like Cdk9-IN-1 have shown promise in preclinical and clinical settings for the treatment of various cancers . Future research may involve combining CDK9 inhibitors with inhibitors against CDK9’s upstream regulators like BRD4, SEC, and HSP90, or downstream effectors like cMYC and MCL-1 . This could enhance the effectiveness of the treatment, target diversity, and reduce potential drug resistance .

properties

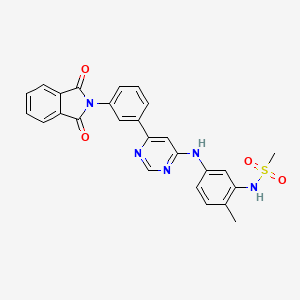

IUPAC Name |

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUFOBCNTCLXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735344 |

Source

|

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415559-43-1 |

Source

|

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.